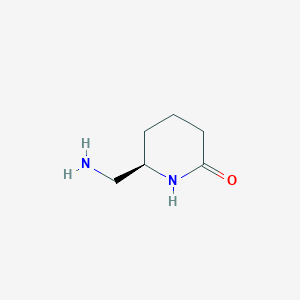

(6R)-6-(aminomethyl)piperidin-2-one

Description

Significance of Chiral Piperidinone Scaffolds in Modern Organic Synthesis

The piperidine (B6355638) ring is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals. acs.org When a piperidine ring contains a ketone group, it is known as a piperidinone. The strategic introduction of chirality—the "handedness" of a molecule—into these piperidinone scaffolds significantly enhances their utility in medicinal chemistry and drug design. researchgate.net

Chiral molecules are crucial in pharmaceutical development because the different spatial arrangements of atoms can lead to vastly different biological effects. researchgate.net One enantiomer (one of the non-superimposable mirror images of a chiral molecule) might exhibit a desired therapeutic effect, while the other could be inactive or even cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.

Chiral piperidinone scaffolds serve as versatile templates for constructing these stereochemically defined molecules. acs.orgnih.gov Their rigid ring structure provides a predictable framework, and the functional groups, such as the ketone and the nitrogen atom, offer multiple points for chemical modification. acs.org Researchers utilize these scaffolds to create libraries of diverse compounds for screening against various biological targets. researchgate.net The introduction of chiral centers into the piperidine ring can favorably influence a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile. researchgate.net

Role of (6R)-6-(aminomethyl)piperidin-2-one as a Chiral Building Block

This compound is a prime example of a chiral building block derived from the piperidinone scaffold. Its structure features a piperidin-2-one core with an aminomethyl group at the 6-position, and the '(6R)' designation specifies the absolute stereochemistry at this chiral center. sigmaaldrich.comnih.gov This specific arrangement is critical for its application in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

The primary utility of this compound lies in its bifunctionality. The amino group provides a nucleophilic site suitable for forming amide bonds, making it a valuable component in peptide synthesis or for coupling with other molecules. The lactam (a cyclic amide) within the piperidinone ring can also be manipulated chemically. This dual reactivity allows chemists to incorporate the chiral piperidine unit into larger, more complex molecular architectures.

The hydrochloride salt of this compound, this compound hydrochloride, is often used in research settings. sigmaaldrich.com The salt form can enhance stability and handling properties. While detailed reaction specifics are proprietary to the research that utilizes them, the general application involves leveraging the compound's inherent chirality to guide the formation of new stereocenters in a predictable manner.

Below is a table summarizing the key chemical identifiers for this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C6H12N2O | C6H13ClN2O |

| Molecular Weight | 128.17 g/mol | 164.63 g/mol |

| CAS Number | 2126143-90-4 | 2126143-91-5 |

| InChI Key | FVJYYNNDVQJTDQ-NUBCRITNSA-N | FVJYYNNDVQJTDQ-NUBCRITNSA-N |

Table generated based on data from public chemical databases. sigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(6R)-6-(aminomethyl)piperidin-2-one |

InChI |

InChI=1S/C6H12N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 |

InChI Key |

KHOKAABYNKJTSO-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN |

Canonical SMILES |

C1CC(NC(=O)C1)CN |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 6r 6 Aminomethyl Piperidin 2 One

Strategies for Establishing the (6R)-Configuration

The cornerstone of synthesizing enantiomerically pure (6R)-6-(aminomethyl)piperidin-2-one lies in the effective control of the stereochemistry at the C6 position. This can be achieved through several strategic approaches, including the use of naturally occurring chiral molecules, asymmetric catalytic methods, and enzymatic transformations.

Chiral Pool Approaches to this compound

The "chiral pool" strategy leverages readily available and inexpensive enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry. L-lysine, with its inherent (S)-configuration at the α-carbon, serves as an ideal precursor for this compound. The synthesis of the racemic equivalent, α-amino-ε-caprolactam, has been reported starting from L-lysine hydrochloride. In this procedure, a stirred mixture of L-lysine hydrochloride and sodium hydroxide in hexanol is heated to reflux. A Dean-Stark trap is utilized to remove the water generated during the reaction, driving the intramolecular cyclization. After an 8-hour reflux period, the reaction mixture is cooled and filtered to remove sodium chloride. The subsequent workup, involving concentration, dissolution in water, acidification, and crystallization, affords the hydrochloride salt of the product. The free base can be obtained by treatment with a base, such as sodium hydroxide, in methanol. rsc.org While this reported synthesis focuses on the achiral application of the product, starting with L-lysine inherently introduces the (R)-stereochemistry at the 6-position of the resulting piperidin-2-one ring.

The general biosynthetic pathway from L-lysine to piperidine (B6355638) alkaloids further supports the utility of lysine as a precursor. This pathway involves the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination to an amino aldehyde, which then undergoes spontaneous cyclization to form Δ1-piperideine. researchgate.net This natural precedent highlights the feasibility of forming the piperidine ring system from a lysine backbone.

Asymmetric Catalysis in Piperidinone Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers with high enantioselectivity from prochiral substrates. While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively reported, general strategies for the asymmetric synthesis of chiral piperidin-2-ones are well-established and could be adapted for this target molecule.

One prominent approach is the asymmetric hydrogenation of substituted pyridin-2-ones. The development of chiral transition metal catalysts, particularly those based on rhodium and iridium, has enabled the highly enantioselective reduction of the pyridone ring to the corresponding piperidinone. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. dicp.ac.cn This strategy would require the synthesis of a suitable 6-(aminomethyl)-2-pyridone precursor, which could then be subjected to asymmetric hydrogenation to install the (R)-stereocenter.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed for the synthesis of chiral piperazin-2-ones, demonstrating the feasibility of asymmetric hydrogenation for related heterocyclic systems. dicp.ac.cnrsc.org This methodology could potentially be extended to pyridone substrates.

Enzymatic Synthesis Routes to Chiral Piperidinones, including this compound Precursors

Enzymes, with their inherent chirality and high selectivity, are increasingly utilized for the synthesis of enantiopure compounds. For the preparation of this compound, enzymatic kinetic resolution of a racemic mixture of 6-(aminomethyl)piperidin-2-one or a precursor represents a viable strategy. Lipases are commonly employed for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. nih.gov In a typical kinetic resolution, one enantiomer of the racemic substrate is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer and the product.

Furthermore, chemo-enzymatic methods provide a powerful combination of chemical synthesis and biocatalysis. For example, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-enriched piperidines. nih.govacs.org This method involves an amine oxidase/ene imine reductase cascade and could potentially be adapted to synthesize chiral piperidinone precursors.

Intramolecular Cyclization Reactions for Piperidinone Core Construction

The formation of the six-membered piperidinone ring is a critical step in the synthesis of this compound. This is typically achieved through intramolecular cyclization of a linear precursor.

Lactamization Strategies

The most direct approach to the piperidinone core is the intramolecular lactamization of a suitably protected δ-amino acid derivative. In the context of a chiral pool synthesis from L-lysine, this involves the cyclization of an Nε-protected L-lysine derivative where the α-amino group and the carboxylic acid group react to form the lactam.

The synthesis of α-amino-ε-caprolactam from L-lysine hydrochloride, as previously mentioned, is a prime example of such a lactamization. rsc.org The reaction is driven by heat and the removal of water. The choice of protecting groups for the ε-amino group of lysine is crucial to prevent side reactions and to be compatible with the cyclization conditions. Common amino-protecting groups that could be employed include the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups.

Ring-Closing Methodologies for Six-Membered Lactams

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including lactams. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene with the concomitant release of a small volatile alkene, such as ethylene.

While specific applications of RCM for the synthesis of this compound are not prominently documented, the general utility of RCM for the synthesis of nitrogen heterocycles is well-established. To apply this methodology, a suitable acyclic precursor containing two terminal alkene functionalities would need to be synthesized from a chiral starting material like L-lysine. One of the alkenes would be attached to the nitrogen that will become part of the lactam, and the other would be at a position that allows for the formation of the six-membered ring upon metathesis. The resulting unsaturated lactam could then be hydrogenated to yield the final saturated piperidinone.

Advanced Synthetic Techniques for the Production of this compound

Recent progress in chemical synthesis has introduced innovative technologies that offer significant advantages over traditional batch processing, including enhanced efficiency, safety, and scalability. These advanced techniques are increasingly being applied to the synthesis of complex chiral molecules like this compound.

Continuous Flow Chemistry Applications in Chiral Lactam Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chiral molecules, offering precise control over reaction parameters such as temperature, pressure, and reaction time. This technology facilitates rapid and scalable access to enantioenriched compounds. While specific applications directly leading to this compound are not extensively documented in publicly available literature, the principles have been successfully applied to the synthesis of related chiral piperidines and lactams.

A notable example is the rapid synthesis of α-chiral piperidines through a highly diastereoselective continuous flow protocol. organic-chemistry.orgacs.orgnih.gov This method utilizes N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce a variety of functionalized piperidines with high yields (typically >80%) and excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.orgacs.orgnih.gov The utility of this approach is highlighted by its successful scale-up and application in the synthesis of drug precursors. organic-chemistry.orgacs.orgnih.gov

The advantages of continuous flow systems in chiral synthesis are numerous and include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Selectivity: Precise temperature control can significantly enhance the stereoselectivity of chiral reactions.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration, avoiding the challenges of scaling up batch reactions.

The application of these principles to the synthesis of chiral lactams is an active area of research. Asymmetric hydrogenation of α,β-unsaturated nitriles, a key step in the synthesis of some chiral lactams, has been successfully demonstrated using continuous flow systems. rsc.org These methodologies provide a strong foundation for the future development of a continuous flow synthesis of this compound.

Automated Synthesis Protocols for this compound and its Precursors

Automation in chemical synthesis has revolutionized the discovery and development of new molecules by enabling high-throughput screening and optimization of reaction conditions. Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention, accelerating the research cycle.

While a specific automated protocol for the synthesis of this compound is not detailed in the available literature, the automated synthesis of libraries of related γ-lactams has been successfully achieved. ku.eduuni-regensburg.de A three-component method for synthesizing γ-lactams from commercially available maleimides, aldehydes, and amines was adapted for parallel library synthesis. ku.eduuni-regensburg.de This work involved optimizing the process to a one-pot reaction, managing by-products, and developing an automated parallel sequence, culminating in the preparation of a library of 169 γ-lactams. ku.eduuni-regensburg.de

The development of such automated protocols for δ-lactams like this compound would involve:

Reaction Scouting and Optimization: Utilizing automated platforms to screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for stereoselective synthesis.

Multi-step Synthesis: Integrating several reaction steps, such as asymmetric reduction, cyclization, and functional group manipulation, into a single automated sequence.

Purification and Analysis: Incorporating automated purification techniques, such as high-performance liquid chromatography (HPLC), and analytical methods, like mass spectrometry and nuclear magnetic resonance (NMR), for real-time monitoring and characterization of the product.

The synthesis of chiral saturated heterocycles bearing quaternary centers via enantioselective β-C(sp3)−H activation of lactams represents another area where automation could be highly beneficial. nih.gov This palladium-catalyzed method offers a practical route to a broad range of enantioenriched chiral lactams and their derivatives. nih.gov

The table below summarizes key aspects of advanced synthetic techniques applicable to chiral lactam synthesis.

| Synthetic Technique | Key Features | Potential Application to this compound Synthesis |

| Continuous Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved selectivity, and scalability. | Development of a continuous, multi-step synthesis from a suitable chiral precursor, potentially involving asymmetric hydrogenation or cyclization steps. |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions, and automated multi-step synthesis and purification. | High-throughput screening of catalysts and conditions for the stereoselective cyclization to form the piperidin-2-one ring. Automated synthesis of a library of derivatives for structure-activity relationship studies. |

Stereochemical Control and Purity in 6r 6 Aminomethyl Piperidin 2 One Synthesis

Diastereoselective Transformations Leading to the Piperidinone Core

Diastereoselective strategies are foundational in establishing the relative stereochemistry of precursors to the piperidinone core. These methods often rely on the use of chiral auxiliaries or substrate-controlled reactions where an existing stereocenter directs the formation of a new one.

A prevalent approach involves the diastereoselective reduction of a prochiral ketone or imine. For instance, the reduction of a 6-substituted piperidin-4-one can be influenced by the nature of the substituent at C6 and the choice of reducing agent. Bulky reducing agents, such as L-selectride, have been shown to favor the formation of cis-diols in the reduction of related tetralin-1,4-dione systems, proceeding via attack from the less hindered face. This principle can be extended to the synthesis of substituted piperidinones, where the stereochemical outcome is dictated by the steric environment around the carbonyl group.

Another powerful diastereoselective method is the nitro-Mannich reaction followed by reductive cyclization. This strategy allows for the controlled formation of multiple stereocenters. For example, the reaction between a nitroketone and an imine can establish the C2 and C3 stereochemistry, while subsequent reduction and cyclization can control the stereochemistry at other positions, including C6. The choice of reduction conditions for the imine intermediate is critical in determining the final cis or trans relationship of the substituents on the piperidine (B6355638) ring.

Enantioselective Pathways for (6R)-6-(aminomethyl)piperidin-2-one

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, often through the use of chiral catalysts or reagents that create a chiral environment for the reaction.

One promising enantioselective route utilizes the chiral pool, starting from readily available, enantiomerically pure natural products. D-2-aminoadipic acid, a non-proteinogenic amino acid, serves as an excellent chiral starting material. Through esterification and subsequent cyclization, it can be converted to (R)-methyl 6-oxopipecolate with high yield. This key intermediate possesses the desired (R)-stereochemistry at the C6 position, which can be carried through to the final product. The conversion of the methyl ester to the aminomethyl group would then complete the synthesis.

Biocatalysis offers another highly enantioselective approach. Transaminases, for example, are enzymes that can catalyze the asymmetric amination of a prochiral ketone. A suitable ω-chloro- or ω-azido-ketone precursor could be selectively aminated to introduce the chiral amine functionality, which upon subsequent intramolecular cyclization would yield the desired (R)-lactam. The high enantioselectivity of these enzymes often results in products with excellent enantiomeric excess (ee).

Asymmetric hydrogenation is a further powerful tool. The use of chiral metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can effect the enantioselective reduction of a suitable unsaturated precursor, like a tetrahydropyridine (B1245486) derivative, to establish the stereocenter at C6 with high fidelity.

Methodologies for Optical Resolution and Enantiomeric Enrichment

When a synthesis results in a racemic or diastereomeric mixture of 6-(aminomethyl)piperidin-2-one, methods for optical resolution are employed to separate the desired (R)-enantiomer.

A classical and widely used method is diastereomeric salt formation. The racemic amine can be reacted with a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. libretexts.orglibretexts.org

| Resolving Agent | Principle | Separation Method |

| (+)-Tartaric acid | Forms diastereomeric salts with different solubilities. | Fractional Crystallization |

| (-)-Mandelic acid | Forms diastereomeric salts with different solubilities. | Fractional Crystallization |

| (+)-Camphor-10-sulfonic acid | Forms diastereomeric salts with different solubilities. | Fractional Crystallization |

Table 1: Chiral Acids for Resolution of Racemic Amines

Kinetic resolution is another effective strategy. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For instance, lipase-catalyzed acylation can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Chromatographic methods are also highly effective for enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov For example, piperidine-2,6-dione derivatives have been successfully resolved using a Kromasil CHI-DMB column. nih.gov This technique is particularly valuable for analytical determination of enantiomeric purity and can also be applied on a preparative scale.

| Chromatographic Method | Chiral Stationary Phase (Example) | Principle |

| Chiral HPLC | Kromasil CHI-DMB | Differential interaction of enantiomers with the CSP. |

Table 2: Chromatographic Method for Chiral Separation

Finally, enantiomeric enrichment can sometimes be achieved through recrystallization of a partially resolved mixture, a process that can, in some cases, lead to a significant increase in the enantiomeric excess of the desired isomer.

Derivatization Chemistry and Functionalization Strategies of the 6r 6 Aminomethyl Piperidin 2 One Scaffold

Introduction of Diverse Functional Groups on the Piperidinone Ring System

The piperidinone ring system of (6R)-6-(aminomethyl)piperidin-2-one presents several opportunities for the introduction of diverse functional groups, primarily at the nitrogen atom and the carbon atoms of the ring. These modifications can significantly influence the physicochemical properties and biological activity of the resulting derivatives.

The lactam nitrogen of the piperidin-2-one ring is a key site for functionalization. N-acylation and N-alkylation are common strategies to introduce a wide array of substituents.

N-Acylation: The secondary amide functionality of the piperidin-2-one ring can be readily acylated using various acylating agents such as acyl chlorides and acid anhydrides. wikipedia.org This reaction introduces an acyl group, which can modulate the electronic properties and steric bulk at the nitrogen atom. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetylated derivative. This method is versatile and can be used to introduce a range of substituents. mdpi.com

N-Alkylation: N-alkylation of the piperidin-2-one ring can be achieved using alkyl halides in the presence of a base. researchgate.net For example, treatment with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can introduce an alkyl group onto the lactam nitrogen. researchgate.net However, care must be taken as overalkylation can sometimes be an issue with amines. masterorganicchemistry.comwikipedia.org Reductive amination represents an alternative and often more controlled method for N-alkylation. chemicalforums.com

Functionalization of the carbon backbone of the piperidinone ring is another important strategy. This can be achieved at various positions, with the α-position to the carbonyl group (C3) and the C5 position being common targets.

α-Functionalization: The α-position to the carbonyl group (C3) can be functionalized through various methods. Asymmetric α-alkylation of N-protected 3-arylpiperidin-2-ones has been achieved using phase-transfer catalysis, allowing for the introduction of alkyl groups with high enantioselectivity. thieme-connect.com Nickel-catalyzed reductive coupling of 3-chloro-δ-lactams with organohalides has also been reported as a method to introduce substituents at the C3 position. acs.org

C5-Functionalization: The C5 position of the piperidinone ring can also be a site for derivatization. For instance, in related dihydropyridinone systems, selective C5 iodination has been demonstrated, which then allows for the installation of additional functional groups through cross-coupling reactions. researchgate.net

Table 1: Potential Strategies for Introducing Functional Groups on the Piperidinone Ring

| Position | Functionalization Strategy | Reagents and Conditions (Examples) | Resulting Derivative |

| N1 | N-Acylation | Acyl chloride, base | N-Acyl-piperidin-2-one |

| N1 | N-Alkylation | Alkyl halide, base (e.g., K2CO3, DIPEA) | N-Alkyl-piperidin-2-one |

| C3 | α-Alkylation | Alkyl bromide, phase-transfer catalyst | 3-Alkyl-piperidin-2-one |

| C3 | Reductive Coupling | 3-Chloro-δ-lactam, organohalide, Ni catalyst | 3-Substituted-piperidin-2-one |

| C5 | Halogenation | N-Iodosuccinimide (NIS) | 5-Iodo-dihydropyridinone analog |

Regioselective and Stereoselective Functionalization of the Piperidinone Core

The presence of a chiral center at C6 in this compound makes regioselective and stereoselective functionalization crucial for generating specific and potent bioactive molecules.

Regioselective Functionalization: The ability to selectively functionalize one position over another is a key challenge and a powerful tool in organic synthesis. For piperidine (B6355638) derivatives, the site of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been shown to be highly regioselective. nih.gov While these examples are on piperidines rather than piperidinones, the principles of catalyst and directing group control can be extrapolated. In the context of the this compound scaffold, the inherent asymmetry and the presence of two distinct nitrogen atoms (the lactam and the primary amine) would likely influence the regioselectivity of such reactions.

Stereoselective Functionalization: The existing stereocenter at C6 can direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of 2,6-disubstituted piperidines, the stereochemistry of the final product can be controlled through various synthetic strategies. researchgate.netcdnsciencepub.com When functionalizing the piperidinone ring of this compound, the (6R) configuration is expected to influence the facial selectivity of approaching reagents, potentially leading to high diastereoselectivity in the products. For example, conjugate addition reactions to α,β-unsaturated derivatives of the piperidinone would likely proceed with a high degree of stereocontrol, dictated by the C6 substituent.

Photoredox catalysis has emerged as a powerful tool for the highly diastereoselective α-amino C-H arylation of substituted piperidine derivatives. nih.govacs.org This method could potentially be applied to the piperidinone scaffold, where the existing stereocenter would likely direct the arylation to occur with a high degree of diastereoselectivity.

Table 2: Examples of Regio- and Stereoselective Functionalization on Piperidine Scaffolds

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Stereochemical Outcome |

| C-H Insertion | Rhodium catalyst | C2, C3, or C4 | Regio- and diastereoselective |

| Conjugate Addition | Organocuprates | C5 (on α,β-unsaturated precursor) | High diastereoselectivity |

| α-Amino C-H Arylation | Photoredox catalyst | α to Nitrogen | High diastereoselectivity |

Transformations Involving the Aminomethyl Moiety

The primary aminomethyl group at the C6 position is a highly versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The primary amine can be readily acylated with acyl chlorides or anhydrides to form amides. savemyexams.com This is a robust reaction that can be used to introduce a vast array of acyl groups, thereby modifying the properties of the molecule. For instance, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. Chemoselective O-acylation of hydroxyamino acids under acidic conditions prevents N-acylation by protonating the amino group, a principle that could be adapted to selectively acylate other parts of the molecule if needed. nih.gov

Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of mono- and poly-alkylated products. jove.comlibretexts.org A more controlled approach for mono-alkylation involves using the amine hydrobromide and an alkyl bromide under specific conditions. rsc.org Reductive amination with aldehydes or ketones is another excellent method for the controlled synthesis of secondary and tertiary amines.

Sulfonylation: The primary amine can be reacted with sulfonyl chlorides to form sulfonamides. organic-chemistry.org This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide functional group, which can act as a hydrogen bond donor and acceptor and can significantly impact the biological activity of the parent molecule. Various catalytic systems, including those based on copper oxide or indium, can facilitate this reaction under mild conditions. researchgate.netorganic-chemistry.org

Table 3: Potential Transformations of the Aminomethyl Moiety

| Transformation | Reagent Class | Functional Group Introduced |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

Applications of 6r 6 Aminomethyl Piperidin 2 One As a Chiral Building Block

Construction of Complex Chiral Piperidine-Based Architectures

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. nih.gov The synthesis of substituted chiral piperidines is therefore a primary objective for synthetic chemists. researchgate.net (6R)-6-(aminomethyl)piperidin-2-one serves as an ideal starting point for constructing more elaborate piperidine-based structures, including bicyclic and polycyclic systems.

The bifunctional nature of the molecule allows for sequential or one-pot reactions to build additional rings. For instance, the primary aminomethyl group can be derivatized and induced to cyclize onto the lactam carbonyl or another position, a strategy common in the synthesis of bicyclic scaffolds like indolizidinones. nih.govnih.gov Synthetic strategies such as intramolecular reductive amination or lactamization following chain extension from the amine are well-established methods for creating such complex architectures. nih.govresearchgate.net While specific literature detailing the extensive use of this compound for this purpose is emerging, its potential is inferred from the successful application of similar chiral precursors in the synthesis of complex alkaloids and other bioactive molecules. escholarship.orgnih.gov The compound provides a pre-packaged chiral piperidone core, streamlining the synthesis of C2,C6-disubstituted piperidine derivatives, which are themselves useful C2-symmetric chiral reagents. nih.govcapes.gov.br

Table 1: Potential Synthetic Transformations for Complex Scaffold Synthesis

This interactive table illustrates potential reaction pathways for elaborating the this compound scaffold into more complex architectures, based on established chemical transformations of its functional groups.

| Starting Scaffold | Reagent/Reaction Type | Resulting Architecture | Potential Application |

| This compound | 1. Acylation with halo-acyl chloride2. Intramolecular N-alkylation | Bicyclic Lactam (e.g., Indolizidinone) | Dipeptide Mimic, Alkaloid Core |

| This compound | 1. Reductive amination with a keto-ester2. Intramolecular lactam formation | Spirocyclic Piperidine | Novel Heterocyclic Systems |

| This compound | Pictet-Spengler Reaction with an aldehyde | Fused Tetrahydro-β-carboline Piperidine | CNS-active Scaffolds |

| This compound | N-alkylation followed by Ring-Closing Metathesis | Fused Macrocyclic Piperidine | Constrained Peptides, Complex Ligands |

Utilization in the Synthesis of Natural Product Analogs

Natural products remain a vital source of inspiration for drug discovery, often possessing unique three-dimensionality and biological activity. nih.gov Many of these, particularly alkaloids, feature a piperidine ring as their core structure. The synthesis of natural product analogs is a common strategy to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

This compound is an attractive starting material for the synthesis of analogs of natural products containing a 2,6-disubstituted piperidine skeleton, such as lobelane (B1250731) or various poison frog alkaloids. nih.gov Its fixed stereochemistry and functional handles allow for the systematic variation of substituents to explore structure-activity relationships (SAR). For example, the aminomethyl group can be elaborated into the diverse side chains seen in natural products, while the lactam can be reduced or otherwise modified. This approach provides a streamlined route to analogs that might otherwise require lengthy de novo synthesis.

Role in the Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Perhaps the most significant application of this compound is in the field of peptidomimetics. nih.gov Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.govmdpi.com

This compound, which can be considered a cyclic lactam of β-homolysine, is an excellent scaffold for a dipeptide surrogate. researchgate.netfishersci.casigmaaldrich.com When incorporated into a peptide sequence, its rigid six-membered ring restricts the conformational freedom of the backbone. researchgate.netmdpi.com This pre-organization can lock the peptide into a bioactive conformation, such as a β-turn, which is a common recognition motif in protein-protein interactions. researchgate.netnih.govfigshare.com Bicyclic lactams like indolizidinone and pyrrolizidinone amino acids, which can be conceptually derived from scaffolds like the title compound, have been shown through X-ray and NMR analysis to effectively mimic the dihedral angles of type II' β-turns. researchgate.netnih.govnih.govfigshare.com By replacing a flexible dipeptide unit (e.g., X-Gly) with this rigid scaffold, researchers can stabilize a desired secondary structure, leading to enhanced receptor affinity and selectivity. nih.govresearchgate.net

The synthesis involves standard peptide coupling protocols, where the primary amine of the scaffold is coupled to the C-terminus of a peptide chain, and the lactam nitrogen's implicit carboxyl group (post-hydrolysis) is coupled to the N-terminus of another. This allows for its seamless integration into peptide sequences using solid-phase peptide synthesis (SPPS). researchgate.net

Table 2: Comparison of Dipeptide Mimetic Scaffolds

This interactive table compares different classes of constrained dipeptide surrogates, highlighting the role and features of piperidinone-based scaffolds.

| Scaffold Type | Structural Features | Mimicked Secondary Structure | Example Application |

| Piperidin-2-one based | 6-membered lactam ring, defined stereocenters | β-turn, γ-turn | Stabilizing bioactive peptide conformations researchgate.net |

| Indolizidinone Amino Acid | Fused 6-5 bicyclic lactam | Type II' β-turn nih.govnih.gov | Prostaglandin-F2α receptor modulators nih.gov |

| Pyrrolizidinone Amino Acid | Fused 5-5 bicyclic lactam | Type II' β-turn researchgate.netnih.gov | General peptidomimetic design researchgate.net |

| Oxazolidinone based | 5-membered heterocyclic ring | Extended or folded geometries | MOR/KOR opioid peptide analogs researchgate.net |

Application in Combinatorial Library Synthesis for Scaffold Exploration

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. researchgate.net The structure of this compound is ideally suited for the creation of focused combinatorial libraries. It possesses two easily addressable points of diversity: the primary amine and the lactam nitrogen.

A typical combinatorial approach would involve a split-and-pool synthesis strategy on a solid support. The primary amine can be acylated or reductively aminated with a diverse set of carboxylic acids, aldehydes, or sulfonyl chlorides to generate a first level of diversity (R¹). Subsequently, the lactam nitrogen can be alkylated with a variety of alkyl halides to introduce a second level of diversity (R²). This two-dimensional diversification around a rigid, chiral 3D core allows for a thorough exploration of the chemical space surrounding the piperidine scaffold, increasing the probability of identifying potent and selective ligands for biological targets.

Contribution to Medicinal Chemistry Research as a Privileged Scaffold

In medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they are capable of binding to multiple, distinct biological targets by presenting appropriate functional groups in a defined three-dimensional space. nih.govnih.govfluorochem.co.uk The piperidine ring is a quintessential example of a privileged scaffold, appearing in numerous approved drugs. nih.govresearchgate.net

The chiral piperidine scaffold of this compound makes a significant contribution to medicinal chemistry research. fishersci.ca Its incorporation into drug candidates can confer several advantages:

Modulation of Physicochemical Properties: The piperidine ring has a balance of hydrophilic (N-H) and lipophilic (C-H) character. Introducing this scaffold can improve aqueous solubility and permeability, key aspects of a drug's ADME (absorption, distribution, metabolism, and excretion) profile. fishersci.ca

Enhanced Biological Activity and Selectivity: The rigid, three-dimensional nature of the scaffold reduces the entropic penalty of binding to a receptor and can orient appended functional groups into optimal positions for high-affinity interactions. fishersci.ca The fixed chirality ensures stereospecific interactions, which is often critical for selectivity.

Scaffold for Novel Drug Design: As a non-planar, sp³-rich scaffold, it helps move drug design away from the "flatland" of aromatic compounds, providing access to novel chemical space and potentially new biological activities. nih.gov

By providing a stereochemically pure, bifunctional, and conformationally constrained core, this compound serves as a valuable platform for developing the next generation of therapeutic agents.

Advanced Analytical Characterization Techniques for 6r 6 Aminomethyl Piperidin 2 One and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR, HRMS)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of (6R)-6-(aminomethyl)piperidin-2-one and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.

Advanced NMR methods, including two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to map the connectivity of protons and carbons within the molecule. For instance, in related piperidine (B6355638) derivatives, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts that are sensitive to the stereochemistry at the chiral centers. nih.gov Differences in chemical signal shifts, particularly for the carbons and protons on the piperidine ring (C2, C6), can indicate the presence of different stereoisomers. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative configuration of chiral centers by identifying protons that are close to each other in space. researchgate.netuum.edu.my

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound with high confidence. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often used. For example, the HRMS data for a piperidine derivative might show a calculated mass for the protonated molecule [M+H]⁺ of 246.1130, with the found mass being 246.1127, confirming the elemental composition C₁₄H₁₆NO₃. acs.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

| Technique | Compound Type | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR, ¹³C NMR | Piperidine Derivatives | Differences in chemical shifts for C2 and C6 carbons indicate the presence of stereoisomers. | nih.gov |

| NOESY | Piperidin-4-one Derivative | Used to determine the relative configuration of chiral centers (3S, 6R) through spatial correlations. | researchgate.netuum.edu.my |

| HRMS-FAB | Functionalized Piperidine | Observed m/z [M+H]⁺ of 246.1127 matched calculated value of 246.1130 for C₁₄H₁₆NO₃. | acs.org |

| HRMS-EI | Functionalized Piperidine | Observed m/z [M]⁺ of 279.1627 matched calculated value of 279.1623 for C₁₉H₂₁NO. | acs.org |

Chromatographic Techniques for Purity and Stereoisomeric Analysis (e.g., Chiral HPLC)

Chromatographic methods are central to assessing the purity and, critically, the stereoisomeric composition of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. semanticscholar.org

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for separating enantiomers. americanpharmaceuticalreview.com The enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. americanpharmaceuticalreview.com For piperidine-based compounds, various CSPs have been shown to be effective. For example, a Kromasil CHI-DMB column has been used to resolve piperidine-2,6-dione enantiomers using a mobile phase of hexane (B92381) and dioxane. nih.gov The choice of CSP and mobile phase is critical for achieving baseline separation. nih.gov

In cases where the analyte lacks a UV-absorbing chromophore, a pre-column derivatization step can be employed. nih.gov For instance, a method was developed for piperidin-3-amine (B1201142) where it was derivatized with para-toluenesulfonyl chloride to introduce a chromophore, enabling UV detection at 228 nm. This allowed for the successful separation of its enantiomers on a Chiralpak AD-H column with a resolution greater than 4.0. nih.gov Such methods are essential for determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer and controlling the level of the unwanted (S)-enantiomer impurity.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Outcome | Reference |

|---|---|---|---|---|---|

| Piperidine-2,6-diones | Kromasil CHI-DMB | Hexane:Dioxane (90:10 v/v) | UV | Baseline separation of enantiomers achieved. | nih.gov |

| (R)-Piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm (after derivatization) | Resolution between enantiomers > 4.0. | nih.gov |

| Condensed O,N-Heterocycles | Chiral Stationary Phase | Not specified | HPLC-ECD | Separation of enantiomers to determine absolute configuration. | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry Determination of Piperidinone Derivatives

While spectroscopic and chromatographic methods are powerful, X-ray crystallography provides the most definitive determination of absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise three-dimensional model of the molecule, showing the spatial arrangement of every atom and thus unambiguously establishing the absolute configuration (R or S) of its chiral centers.

The primary challenge for this method is the need to grow a high-quality single crystal of the compound or a suitable derivative. nih.gov In the study of piperidin-3-yl-1H-indole derivatives, single-crystal X-ray crystallography was used to determine the molecular structure of racemates and the absolute configuration of the individual enantiomers. nih.gov Similarly, the absolute configuration of a piperidin-4-one derivative, pellacalyxin, was confirmed as (3S, 6R) using this method, which supported findings from NOESY NMR experiments. researchgate.net The absolute configuration is often determined using the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov The successful application of X-ray crystallography provides irrefutable proof of the compound's stereochemistry, which can then be used to validate other methods like NMR or chiral HPLC. usm.edu

| Compound | Key Finding | Methodological Note | Reference |

|---|---|---|---|

| (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives | Determined the absolute configuration of the enantiomers. | The absolute configuration was determined using the Flack method. | nih.gov |

| Pellacalyxin (a piperidin-4-one derivative) | Confirmed the absolute configuration as (3S, 6R). | Supported the configuration determined by NOESY NMR. | researchgate.net |

| Diastereomeric Amides of a Dicarboxylic Acid | Established the absolute configuration of the chiral acid. | A suitable crystal was obtained for one of the separated diastereomers. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.